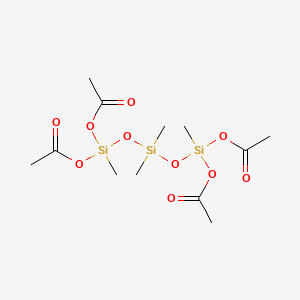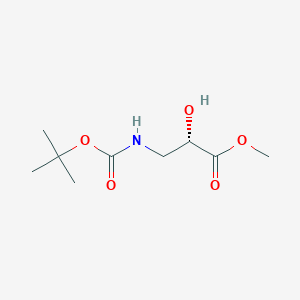
Polidimetilsiloxano terminado en diacetoximaetilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polydimethylsiloxane (PDMS) is widely recognized for its unique physical and chemical properties, including thermal stability, chemical inertness, and flexibility. Functionalization of PDMS, such as diacetoxymethyl termination, further extends its application range by introducing specific reactive sites at the polymer ends, enabling cross-linking or further modification.
Synthesis Analysis
The synthesis of PDMS typically involves the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), followed by end-capping or modification to introduce specific functional groups. For example, hydroxy-terminated PDMS can be synthesized and then reacted with various reagents to introduce different end groups, including diacetoxymethyl groups, though the direct synthesis of diacetoxymethyl-terminated PDMS is not detailed in the literature provided. The synthesis of amphiphilic block copolymers combining PDMS with poly(ethylene glycol) (PEG) demonstrates the versatility of PDMS modification techniques (Rutnakornpituk et al., 2005).
Molecular Structure Analysis
PDMS's molecular structure is characterized by the flexibility of its siloxane backbone and the organic groups attached to silicon atoms. The modification of PDMS with different terminal groups significantly impacts its physical and chemical properties. Techniques such as 1H NMR, FTIR, and GPC are commonly used to characterize the molecular structure and weight of modified PDMS (Xie Kai, 2004).
Chemical Reactions and Properties
PDMS modified with specific end groups can undergo various chemical reactions, facilitating its incorporation into diverse materials and applications. For example, carboxylated PDMS can be prepared through reactions with maleic anhydride, enabling further chemical modifications and applications in self-assembling supermolecules (Qiu-feng An et al., 2008).
Physical Properties Analysis
The physical properties of PDMS, such as thermal stability, flexibility, and hydrophobicity, make it an essential material in various fields. Modifying PDMS with different terminal groups, such as diacetoxymethyl, can tailor these properties for specific applications. Studies on PDMS-based block copolymers highlight the impact of molecular structure on properties like critical surface energy and swelling behavior (Rutnakornpituk et al., 2005).
Chemical Properties Analysis
The chemical properties of PDMS, including its reactivity and compatibility with other materials, are significantly influenced by its molecular structure and functionalization. The introduction of specific terminal groups, such as diacetoxymethyl, enables targeted chemical reactivity, allowing for the creation of complex materials with designed properties. The synthesis and characterization of various PDMS derivatives illustrate the range of chemical functionalities that can be introduced (Li et al., 2008).
Aplicaciones Científicas De Investigación
Sistemas microfluídicos
El polidimetilsiloxano (PDMS) se utiliza ampliamente en sistemas microfluídicos debido a sus notables propiedades, como su buena estabilidad térmica, biocompatibilidad, resistencia a la corrosión, flexibilidad, bajo costo, facilidad de uso, inercia química, características hiperplásticas y permeabilidad al gas {svg_1}. Se puede utilizar para evaluar los movimientos y deformaciones de los glóbulos rojos (GR) de donantes sanos y pacientes patológicos {svg_2}.
Dispositivos biomédicos
El PDMS también se utiliza en la creación de dispositivos biomédicos. Su biocompatibilidad lo hace adecuado para su uso en dispositivos médicos {svg_3} {svg_4}.
Componentes electrónicos
La flexibilidad y la estabilidad térmica del PDMS lo convierten en un material excelente para componentes electrónicos {svg_5}. El PDMS reforzado con fibra ha demostrado ser una buena alternativa para la fabricación de pantallas flexibles, baterías, dispositivos portátiles, sensores táctiles y sistemas de recolección de energía {svg_6}.
Membranas para filtración y pervaporación
El PDMS se puede utilizar para crear membranas para filtración y pervaporación {svg_7}. Cuando se mezcla con polímeros como el poli (cloruro de vinilo-co-acetato de vinilo), el PDMS se convierte en una alternativa altamente eficiente para aplicaciones de separación de membranas {svg_8}.
Sensores y recubrimientos
El PDMS se utiliza en la creación de sensores y recubrimientos {svg_9}. Puede proporcionar recubrimientos repelentes al agua en la industria textil {svg_10}.
Tratamiento de aguas residuales
El PDMS y las partículas se utilizan a menudo en la separación de líquidos de las aguas residuales mediante la porosidad seguida de la hidrofobicidad {svg_11}. Las ceras como la cera de abejas y la parafina han demostrado ser materiales capaces de mejorar propiedades como las propiedades hidrófobas, resistentes a la corrosión, térmicas y ópticas del PDMS {svg_12}.
Mecanismo De Acción
Target of Action
Diacetoxymethyl terminated polydimethylsiloxane (PDMSX) is a type of polymeric organosilicon compound . It primarily targets the surfaces it is applied to, forming a coating or film. This compound is widely used in various industries due to its unique properties, such as being optically clear, inert, non-toxic, and inflammable .
Mode of Action
PDMSX interacts with its targets by forming a coating or film on the surface. This is achieved through a process known as cross-linking, where the PDMSX molecules link together to form a network structure . The cross-linking process is facilitated by certain catalysts and environmental conditions .
Biochemical Pathways
For example, it can provide water-repellent coatings in the textile industry .
Pharmacokinetics
Due to its large molecular size and hydrophobic nature, it is unlikely to be readily absorbed or distributed in biological systems .
Result of Action
The primary result of PDMSX action is the formation of a coating or film on the surface it is applied to. This can alter the surface’s properties, such as making it water-repellent . In addition, PDMSX is used in various applications, including medical devices, elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, and cosmetics .
Action Environment
The action of PDMSX can be influenced by various environmental factors. For example, the cross-linking process is dependent on the presence of certain catalysts and specific environmental conditions . Furthermore, the stability and efficacy of PDMSX can be affected by factors such as temperature, humidity, and the presence of other chemicals .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Diacetoxymethyl terminated polydimethylsiloxane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes such as hydrolases and oxidases, facilitating catalytic processes. The interaction between diacetoxymethyl terminated polydimethylsiloxane and these enzymes often involves covalent bonding or hydrogen bonding, enhancing the enzyme’s stability and activity. Additionally, this compound can interact with proteins through hydrophobic interactions, influencing protein folding and function .
Cellular Effects
Diacetoxymethyl terminated polydimethylsiloxane has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events. Furthermore, diacetoxymethyl terminated polydimethylsiloxane can impact gene expression by interacting with transcription factors and chromatin remodeling complexes, resulting in changes in the transcriptional landscape of the cell . These effects on cellular processes highlight the compound’s potential in regulating cell function and behavior.
Molecular Mechanism
The molecular mechanism of diacetoxymethyl terminated polydimethylsiloxane involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to enzyme inhibition or activation. For example, diacetoxymethyl terminated polydimethylsiloxane can inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diacetoxymethyl terminated polydimethylsiloxane can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol-terminated polydimethylsiloxane and acetic acid . Over time, the degradation products can accumulate and potentially affect cellular function. Long-term studies have shown that diacetoxymethyl terminated polydimethylsiloxane can have sustained effects on cellular processes, with some effects persisting even after the compound has degraded .
Dosage Effects in Animal Models
The effects of diacetoxymethyl terminated polydimethylsiloxane vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic or adverse effects, such as inflammation and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings underscore the importance of dosage optimization in therapeutic applications of diacetoxymethyl terminated polydimethylsiloxane.
Metabolic Pathways
Diacetoxymethyl terminated polydimethylsiloxane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by esterases, leading to the release of acetic acid and silanol-terminated polydimethylsiloxane . The metabolic products can further participate in biochemical reactions, influencing metabolite levels and cellular metabolism. Additionally, diacetoxymethyl terminated polydimethylsiloxane can affect the activity of metabolic enzymes, altering the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, diacetoxymethyl terminated polydimethylsiloxane is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake and intracellular distribution . Once inside the cell, it can localize to various organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The distribution of diacetoxymethyl terminated polydimethylsiloxane within tissues can also be influenced by its interaction with extracellular matrix components, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of diacetoxymethyl terminated polydimethylsiloxane is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, diacetoxymethyl terminated polydimethylsiloxane can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can localize to the plasma membrane, where it can modulate membrane-associated signaling pathways. The precise subcellular localization of diacetoxymethyl terminated polydimethylsiloxane is essential for its role in regulating cellular processes.
Propiedades
IUPAC Name |
[acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O10Si3/c1-9(13)17-24(7,18-10(2)14)21-23(5,6)22-25(8,19-11(3)15)20-12(4)16/h1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAHCOHPINWOIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(OC(=O)C)O[Si](C)(C)O[Si](C)(OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O10Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



